physicochemical properties of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
physicochemical properties of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Abstract
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry. As a versatile building block, its unique structure, featuring a protected 1,3-diol functionality (as a ketal) and an ethyl ester group, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and established protocols for its characterization, tailored for researchers, chemists, and professionals in drug development.
Molecular Structure and Chemical Identifiers
The structural foundation of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a six-membered 1,3-dioxane ring. This ring is substituted at the 2-position with two methyl groups, forming a dimethyl ketal (also known as an acetonide), and at the 5-position with an ethoxycarbonyl group. The ketal group serves as a common protecting group for a 1,3-diol, which can be deprotected under acidic conditions, highlighting the compound's utility in multi-step synthesis.
Caption: 2D Chemical Structure of the Topic Compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | N/A |
| CAS Number | 82962-54-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₆O₄ | [1][2][5] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1COC(OC1)(C)C | [5] |
| InChI Key | MYGMWHATZAFUIU-UHFFFAOYSA-N |[1][5] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes and Source(s) |
|---|---|---|
| Physical Form | Liquid | At standard temperature and pressure.[1] |
| Purity | ≥95% | Commercially available purity.[2] |
| Boiling Point | Data not readily available | The related methyl ester has a predicted boiling point of 196.8 °C.[6] |
| Density | Data not readily available | The related methyl ester has a predicted density of 1.058 g/cm³.[6] |
| Predicted LogP | 0.6 | A measure of lipophilicity; calculated XlogP value.[5] |
| Storage Temperature | 2-8 °C | Recommended storage under an inert atmosphere. |
Solubility Profile
While quantitative solubility data in various solvents is not extensively published, the molecular structure provides strong indicators of its expected behavior.
-
Polar Protic Solvents (e.g., Water, Ethanol): The presence of four oxygen atoms (two ether and two ester oxygens) allows for hydrogen bonding with protic solvents. However, the nine carbon atoms introduce significant hydrocarbon character. Therefore, it is expected to have limited solubility in water but should be miscible with alcohols like ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): It is expected to be readily soluble in polar aprotic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): The alkyl backbone and dimethyl groups suggest good solubility in non-polar organic solvents.
This solubility profile makes it suitable for a wide range of reaction conditions and facilitates purification via extraction or chromatography.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the presence of key functional groups. The expected signals include a triplet and a quartet for the ethyl group, a singlet for the two equivalent gem-dimethyl groups on the dioxane ring, and distinct multiplets for the diastereotopic protons of the ring itself.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretch from the ester group, typically appearing around 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester and dioxane ring will be prominent in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5] The predicted monoisotopic mass is 188.10486 Da.[5] Fragmentation patterns would likely show the loss of the ethoxy group (-45 Da) or other characteristic fragments.
Experimental Protocol: Determination of Purity by Gas Chromatography (GC)
The purity of this liquid compound is readily assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is self-validating through the use of an internal standard for quantification.
Causality and Rationale:
-
Why GC? The compound is a liquid and has a predicted boiling point suitable for volatilization without decomposition, making GC an ideal analytical technique.
-
Why FID? The Flame Ionization Detector is sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, making it excellent for purity analysis expressed as area percent.
-
Why an Internal Standard? An internal standard (e.g., dodecane) corrects for variations in injection volume and detector response, enabling more accurate quantification if required, though for purity, area percent is often sufficient.
Caption: Workflow for Purity Analysis via GC-FID.
Step-by-Step Methodology
-
Preparation of Standard Solution:
-
Accurately weigh approximately 20 mg of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like ethyl acetate. This creates a ~2 mg/mL solution.
-
-
GC Instrument Conditions (Example):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 280 °C.
-
-
Analysis:
-
Inject the prepared sample solution into the GC system.
-
Record the resulting chromatogram.
-
-
Data Interpretation:
-
Integrate the peaks in the chromatogram.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Safety, Handling, and Storage
Adherence to safety protocols is essential when handling any chemical compound.
-
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Conclusion
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a valuable synthetic intermediate with well-defined structural features. Its liquid state, favorable solubility in common organic solvents, and the presence of versatile functional groups make it a practical and adaptable building block for complex molecular synthesis. Understanding its core physicochemical properties, spectroscopic fingerprints, and proper handling procedures is fundamental for its effective and safe utilization in research and development.
References
-
LabSolutions. (n.d.). Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:82962-54-7 | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]
-
Dalton Research Molecules. (n.d.). Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. Retrieved from [Link]
Sources
- 1. Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | CymitQuimica [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CAS#:82962-54-7 | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | Chemsrc [chemsrc.com]
- 4. Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | CAS 82962-54-7 [daltonresearchmolecules.com]
- 5. PubChemLite - Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (C9H16O4) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [guidechem.com]
